Vescalin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

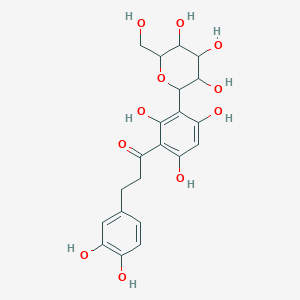

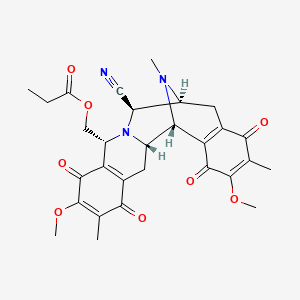

Vescalin is a natural product found in Castanea crenata with data available.

Applications De Recherche Scientifique

Solid-Phase Anchoring and Synthesis

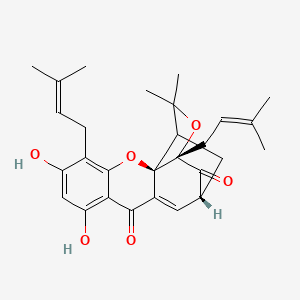

Vescalin, a C-glucosidic ellagitannin, has been utilized in a method for solid-phase anchoring and synthesis of derivatives. This method enables the immobilization of vescalin on a solid support, allowing for specific interactions with protein targets. The approach facilitates the preparation of vescalagin derivatives, expanding the potential applications in protein-binding studies (Douat et al., 2014).

Physicochemical Properties

Vescalin's distinct physicochemical properties, such as polarity and oxidizability, have been analyzed. The conformational analysis indicates significant variations in these properties compared to its diastereoisomers, providing insights into its reactivity and potential applications in pharmacology and chemistry (Vivas et al., 2004).

Impact on Actin Cytoskeleton

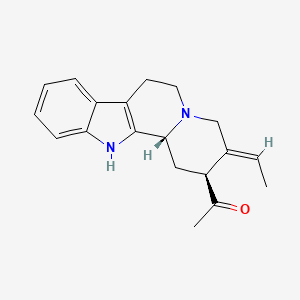

Research demonstrates that vescalin affects the dynamics and ultrastructure of the actin cytoskeleton by binding to F-actin. This interaction leads to the formation of distinct F-actin networks, suggesting potential applications in studying cell cytoskeleton and therapeutic opportunities, particularly in treating osteoporosis (Georgess et al., 2018).

Structural Analysis

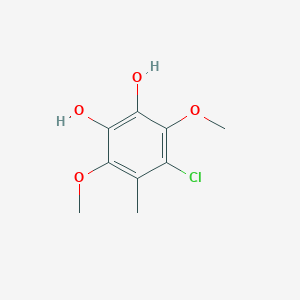

Studies on vescalin have detailed its molecular structure through techniques like acid hydrolysis, NMR, and mass spectrometry. Understanding its structure is crucial for exploring its biochemical applications and potential in various fields (Mayer et al., 1971).

Total Synthesis

The first total synthesis of vescalin has been achieved, which involves mimicking its biogenesis through a series of transformations. This accomplishment opens doors for further research and applications in the field of synthetic chemistry (Richieu et al., 2017).

Tannin Analysis

Vescalin has been identified and quantified in chestnut bark samples using HPLC-DAD/ESI-MS, highlighting its significance in understanding the composition and quality of chestnut bark, which has implications in food supplements and biochemical properties (Comandini et al., 2014).

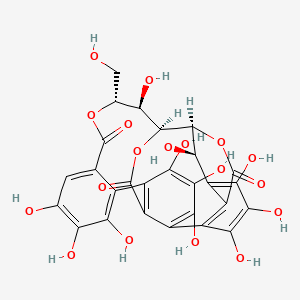

Propriétés

Nom du produit |

Vescalin |

|---|---|

Formule moléculaire |

C27H20O18 |

Poids moléculaire |

632.4 g/mol |

Nom IUPAC |

(1S,2S,24R,25R,29R)-7,8,9,12,13,14,17,18,19,25,29-undecahydroxy-24-(hydroxymethyl)-3,23,26-trioxahexacyclo[13.10.3.12,6.05,10.011,28.016,21]nonacosa-5(10),6,8,11,13,15(28),16,18,20-nonaene-4,22,27-trione |

InChI |

InChI=1S/C27H20O18/c28-2-5-14(31)23-24-20(37)12-11(27(42)45-24)9(18(35)22(39)19(12)36)8-10(26(41)44-23)7(16(33)21(38)17(8)34)6-3(25(40)43-5)1-4(29)13(30)15(6)32/h1,5,14,20,23-24,28-39H,2H2/t5-,14-,20-,23+,24+/m1/s1 |

Clé InChI |

PPUHUWSVCUJGTD-HNBYGWOQSA-N |

SMILES isomérique |

C1=C2C(=C(C(=C1O)O)O)C3=C4C(=C(C(=C3O)O)O)C5=C6C(=C(C(=C5O)O)O)[C@H]([C@@H]([C@H]([C@@H]([C@H](OC2=O)CO)O)OC4=O)OC6=O)O |

SMILES canonique |

C1=C2C(=C(C(=C1O)O)O)C3=C4C(=C(C(=C3O)O)O)C5=C6C(=C(C(=C5O)O)O)C(C(C(C(C(OC2=O)CO)O)OC4=O)OC6=O)O |

Synonymes |

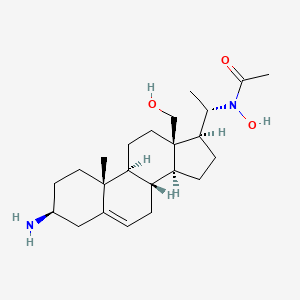

castalagin vescalagin vescalagin, (33beta)-isomer vescalene vescalin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-5-butyl-4,5-dihydroimidazol-2-amine](/img/structure/B1256388.png)

![(3R,4S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4-prop-2-enyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1256394.png)

![(1R,5S)-6-[[5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-6-azabicyclo[3.2.1]octane](/img/structure/B1256402.png)

![(2S)-4-methyl-2-[[oxo-[5-[oxo-[(phenylmethyl)amino]methyl]-1H-imidazol-4-yl]methyl]amino]pentanoic acid (phenylmethyl) ester](/img/structure/B1256405.png)